molecular formula C11H17NO4S2 B289743 N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide

N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide

Cat. No. B289743
M. Wt: 291.4 g/mol
InChI Key: ZVCFDFABFBIPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, commonly known as BES, is a chemical compound that has been widely used in scientific research. BES is a sulfonamide-based compound that has been used as a buffer in various biochemical and physiological experiments. The compound is known for its ability to stabilize proteins and enzymes and has been used in many laboratory experiments to study the effects of different chemicals on biological systems.

Mechanism of Action

BES is a sulfonamide-based compound that works by stabilizing proteins and enzymes. The compound binds to the active site of the protein or enzyme, preventing denaturation and maintaining the protein or enzyme's activity. BES acts as a buffer, maintaining the pH of the solution and preventing the alteration of the protein or enzyme's activity due to changes in pH.
Biochemical and Physiological Effects
BES has been shown to have several biochemical and physiological effects. The compound has been shown to stabilize proteins and enzymes, preventing denaturation and maintaining their activity. BES has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, BES has been shown to protect against ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has experienced a lack of oxygen.

Advantages and Limitations for Lab Experiments

The advantages of using BES in laboratory experiments include its ability to stabilize proteins and enzymes, preventing denaturation and maintaining their activity. BES is also a buffer, maintaining the pH of the solution and preventing the alteration of the protein or enzyme's activity due to changes in pH. The limitations of using BES in laboratory experiments include its potential toxicity and the need for careful handling. BES can also interfere with some assays, making it unsuitable for some experiments.

Future Directions

There are several future directions for the use of BES in scientific research. One future direction is the development of new synthesis methods for BES, which could reduce the cost of the compound and make it more accessible to researchers. Another future direction is the use of BES in the study of other biological systems, such as viruses and bacteria. BES could also be used in the development of new drugs, as it has been shown to have antioxidant properties and protect against ischemia-reperfusion injury. Finally, BES could be used in the development of new diagnostic tools, as it has been shown to stabilize proteins and enzymes, which could be useful in the detection of diseases.
Conclusion
In conclusion, N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, commonly known as BES, is a sulfonamide-based compound that has been widely used in scientific research. BES has been shown to have several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, prevent denaturation, and maintain their activity. BES has several advantages and limitations for laboratory experiments, and there are several future directions for the use of BES in scientific research.

Synthesis Methods

BES can be synthesized using various methods, but the most commonly used method is the reaction between 4-methylbenzenesulfonyl chloride and bis(2-hydroxyethyl) sulfide. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using a column chromatography technique.

Scientific Research Applications

BES has been widely used in scientific research as a buffer in biochemical and physiological experiments. The compound is known for its ability to stabilize proteins and enzymes, making it an essential component in many laboratory experiments. BES has been used in various experiments, including enzyme kinetics, protein crystallization, and protein-protein interactions.

properties

Molecular Formula

C11H17NO4S2

Molecular Weight

291.4 g/mol

IUPAC Name

N-[bis(2-hydroxyethyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S2/c1-10-2-4-11(5-3-10)18(15,16)12-17(8-6-13)9-7-14/h2-5,13-14H,6-9H2,1H3

InChI Key

ZVCFDFABFBIPPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CCO)CCO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(CCO)CCO

Origin of Product

United States

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